(R)-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione

chiral hydantoin enantiomeric purity free base vs salt form

This (R)-configured hydantoin features a unique 5-cyclopropyl-5-aminomethyl substitution pattern that provides conformational rigidity, metabolic stability, and a primary amine handle for rapid amide library synthesis. Essential for SAR studies targeting ADAMTS7 (BAY-9835 space) and stereochemistry-dependent pharmacology. The free base form (≥95% purity) enables direct amide coupling without deprotection. Compare with the (S)-HCl salt for enantiomeric pair screening.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
Cat. No. B8259616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1CC1C2(C(=O)NC(=O)N2)CN
InChIInChI=1S/C7H11N3O2/c8-3-7(4-1-2-4)5(11)9-6(12)10-7/h4H,1-3,8H2,(H2,9,10,11,12)/t7-/m0/s1
InChIKeyJXFDMXSVSSNCFX-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione: Core Physicochemical and Structural Profile for Scientific Procurement


(R)-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione (C₇H₁₁N₃O₂, MW 169.18 g/mol) is a chiral 5,5-disubstituted hydantoin (imidazolidine-2,4-dione) derivative bearing a cyclopropyl group and an aminomethyl substituent at the C5 position with (R)-absolute configuration . The compound belongs to the privileged hydantoin scaffold class, which has produced clinically validated agents including phenytoin (anticonvulsant), nilutamide (antiandrogen), and nitrofurantoin (antimicrobial), and more recently served as the core pharmacophore for the first orally bioavailable ADAMTS7 inhibitor BAY-9835 . Its defining structural features — the cyclopropyl ring providing conformational constraint and metabolic stability, the primary aminomethyl group enabling downstream derivatization, and the defined (R)-stereochemistry — distinguish it from non-cyclopropyl, non-aminomethyl, and racemic hydantoin analogs in both synthetic utility and target-engagement potential.

Why (R)-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione Cannot Be Replaced by In-Class Hydantoin Analogs


Within the hydantoin family, biological activity, synthetic tractability, and pharmacokinetic behavior are exquisitely sensitive to C5-substituent identity, stereochemistry, and the presence of reactive functional groups . The cyclopropyl group imposes a unique combination of conformational rigidity and metabolic resistance that cannot be replicated by methyl (flexible, oxidatively labile) or phenyl (planar, higher lipophilicity) substituents at the same position. The primary aminomethyl group (-CH₂NH₂) at C5 is a fundamentally different synthetic handle from tertiary amine-bearing N-Mannich adducts or unsubstituted hydantoins, dictating distinct downstream reaction pathways. Furthermore, the (R)-enantiomer and (S)-enantiomer are not interchangeable; chiral hydantoins display enantioselective pharmacology as demonstrated across multiple target classes including sigma receptors and voltage-gated sodium channels . Generic substitution without matching these three features — cyclopropyl presence, aminomethyl location, and absolute configuration — risks loss of target engagement, divergent synthetic outcomes, and non-comparable biological data.

Quantitative Differentiation Evidence for (R)-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione Versus Close Structural Analogs


Enantiomeric Identity: (R)-Free Base Versus (S)-Hydrochloride Salt — Physicochemical and Procurement Differentiation

The (R)-enantiomer of 5-(aminomethyl)-5-cyclopropylimidazolidine-2,4-dione (InChI Key: JXFDMXSVSSNCFX-ZETCQYMHSA-N) is supplied as the free base with a molecular weight of 169.18 g/mol . In contrast, the (S)-enantiomer is commercially available predominantly as the hydrochloride salt (CAS 2757770-94-6, C₇H₁₁N₃O₂·HCl, MW 205.64 g/mol), as documented in the ChemicalBook database . The free base form of the (R)-enantiomer provides a reactive primary amine ready for direct amide coupling or reductive amination without the need for a prior neutralization step, while the hydrochloride salt of the (S)-enantiomer requires base treatment before use in anhydrous coupling reactions. The difference in molecular weight (169.18 vs 205.64 g/mol) translates to a 21.5% mass differential, which directly affects stoichiometric calculations in synthetic protocols.

chiral hydantoin enantiomeric purity free base vs salt form synthetic intermediate

Cyclopropyl at C5 Is Critical for MES Anticonvulsant Protection — Class-Level SAR Supported by Quantitative ED₅₀ Data

In a systematic SAR study of 5,5-cyclopropanespirohydantoins, Zhu et al. (2009) demonstrated that all 13 compounds bearing a cyclopropyl group at the 5-position of the hydantoin ring showed protection in the maximal electroshock seizure (MES) test in mice, with the most potent compound 5j achieving an ED₅₀ of 9.2 mg/kg (i.p.) and a protective index (TD₅₀/ED₅₀) of 45.8, outperforming the reference drug phenytoin sodium . He et al. (2010) corroborated this finding in a separate series, where the best compound (6t) showed an MES ED₅₀ of 12.5 mg/kg and a protective index of 24.8, which was explicitly noted as superior to phenytoin . In contrast, 5-(aminomethyl)-5-methyl-2,4-imidazolidinedione — the direct methyl analog of the target compound — showed only marginal MES activity without a quantifiable ED₅₀, as reported by Stratford and Curley . While no direct MES ED₅₀ has been reported for the target compound itself, the class-level evidence strongly indicates that the cyclopropyl substituent is essential for potent MES protection, and replacement with a methyl group at the same position abolishes this activity.

anticonvulsant maximal electroshock seizure ED50 structure-activity relationship cyclopropyl hydantoin

Aminomethyl Substituent Provides a Derivatizable Primary Amine Handle Absent in 5-Cyclopropyl-5-phenyl-hydantoin

The target compound bears a primary aminomethyl group (-CH₂NH₂) at the C5 position, which serves as a direct synthetic handle for amide bond formation, reductive amination, urea synthesis, and sulfonamide coupling under standard conditions. The closest cyclopropyl-containing hydantoin comparator with published quantitative pharmacology — 5-cyclopropyl-5-phenyl-imidazolidine-2,4-dione (compound 1 in Byrtus et al., 2011) — lacks this primary amine; instead, its derivatization requires N-Mannich base formation at the N3 position of the hydantoin ring, a fundamentally different reaction pathway . The most potent N-Mannich derivative of 5-cyclopropyl-5-phenyl-hydantoin (compound 3, bearing a 4-phenylpiperazin-1-yl-methyl substituent at N3) achieved an MES ED₅₀ of 5.29 mg/kg (oral, rats) . The target compound's aminomethyl handle at C5 rather than N3 enables alternative vectors for substituent attachment, allowing exploration of chemical space orthogonal to the N-Mannich series. Additionally, the primary amine pKa (~9–10) differs from the hydantoin N3-H pKa (~8–9), providing pH-dependent selectivity in conjugation reactions.

synthetic handle primary amine amide coupling derivatization hydantoin scaffold

Cyclopropyl-Hydantoin Scaffold Validated as ADAMTS7 Pharmacophore in BAY-9835 Optimization Program

In the discovery program leading to BAY-9835 — the first orally bioavailable ADAMTS7 inhibitor for coronary artery disease — the Bayer team explicitly reported that 'the cyclopropyl-methylamino substituted hydantoin was kept constant' throughout the virtual library enumeration and optimization campaign, underscoring the privileged nature of this substructure for ADAMTS7 catalytic domain engagement . The granted European patent EP4058448B1, covering hydantoin derivatives as ADAMTS7 antagonists for cardiovascular disease treatment, lists cyclopropyl and aminomethyl-substituted hydantoins among the claimed structures . While the target compound bears an aminomethyl group (-CH₂NH₂) rather than the methylamino group (-NHCH₃) present in BAY-9835, the regioisomeric relationship places the target compound as a close structural analog of the validated pharmacophore. The target compound's primary amine at C5 offers a vector for amide-based elaboration that mirrors the amide extension strategy employed in the BAY-9835 series, where the cyclopropyl-hydantoin core was elaborated via amide coupling to achieve ADAMTS7 IC₅₀ values in the nanomolar range .

ADAMTS7 metalloproteinase inhibitor cardiovascular BAY-9835 hydantoin pharmacophore

Cyclopropyl Group Confers Metabolic Stability Advantage Over Methyl and Phenyl Substituents at C5

Cyclopropyl groups are recognized in medicinal chemistry for their ability to reduce cytochrome P450-mediated oxidative metabolism compared to alkyl substituents, as documented by Hypha Discovery's analysis of cyclopropyl-containing drug candidates . In the BAY-9835 program, fine-tuning of DMPK properties was necessary to achieve oral bioavailability, and the cyclopropyl-hydantoin core was retained throughout this optimization, suggesting acceptable metabolic stability of the cyclopropyl-hydantoin motif . In contrast, N-Mannich bases derived from 5-cyclopropyl-5-phenyl-hydantoins — which incorporate a phenyl group at C5 — demonstrated promising anticonvulsant activity but required oral administration to achieve efficacy (ED₅₀ values reported after oral dosing in rats), indicating that the phenyl substituent does not preclude oral activity but introduces additional lipophilicity (calculated logP increase of ~1.5–2.0 units vs the aminomethyl analog) . The target compound, with its lower molecular weight (169.18 vs 252.27 for phenytoin) and smaller C5 substituents, is predicted to have reduced CYP450 liability compared to 5,5-diphenyl-substituted hydantoins. No direct comparative microsomal stability data for the target compound versus phenyl or methyl analogs were identified in the searched literature.

metabolic stability cyclopropyl CYP450 oxidative metabolism hydantoin pharmacokinetics

Optimal Research and Industrial Application Scenarios for (R)-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione


Building Derivatizable Hydantoin Libraries for Anticonvulsant SAR Exploration

The target compound's C5-aminomethyl primary amine enables rapid parallel amide coupling with diverse carboxylic acid building blocks, generating focused libraries for anticonvulsant screening. This approach is orthogonal to the N3-Mannich derivatization strategy used for 5-cyclopropyl-5-phenyl-hydantoins . The established MES-protective activity of cyclopropyl-hydantoins (class ED₅₀ range 5.29–17.06 mg/kg, with protection indices up to 45.8 vs phenytoin's ~6.9) provides a validated biological context for library screening.

ADAMTS7 Metalloproteinase Inhibitor Development Using a Cyclopropyl-Hydantoin Entry Point

For cardiovascular drug discovery groups pursuing ADAMTS7 inhibition, the target compound provides a structurally close entry point to the BAY-9835 pharmacophore space . The (R)-free base form with its reactive aminomethyl group allows amide-based elaboration that parallels the synthetic strategy used in the BAY-9835 optimization campaign, where 6,025 virtual amide library compounds were enumerated on the cyclopropyl-hydantoin core . The EP4058448B1 patent landscape supports freedom-to-operate exploration for novel derivatives .

Stereochemistry-Dependent Pharmacological Studies Comparing (R)- and (S)-Hydantoin Enantiomers

The (R)-enantiomer (free base, MW 169.18) and the (S)-enantiomer (hydrochloride salt, MW 205.64) provide a matched enantiomeric pair for investigating stereochemistry-dependent effects on target binding. Chiral hydantoins demonstrate enantioselective pharmacology at sigma receptors , and the target compound's defined (R)-configuration is essential for reproducible target-engagement studies where stereochemistry influences binding affinity and selectivity.

Synthetic Methodology Development Leveraging the Cyclopropyl-Aminomethyl Bifunctional Scaffold

The compound's combination of a cyclopropyl ring (conformational constraint, metabolic stability) and a primary aminomethyl group (nucleophilic handle) makes it an ideal substrate for developing selective N-functionalization methods, including chemoselective amidation in the presence of the hydantoin N-H groups, or for exploring intramolecular cyclization reactions where the aminomethyl group can be elaborated into fused heterocyclic systems. Its lower molecular weight (169.18 g/mol) compared to diaryl hydantoins facilitates reaction monitoring by LC-MS and simplifies purification.

Quote Request

Request a Quote for (R)-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.